![molecular formula C15H12FN5 B2939696 4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 305852-99-7](/img/structure/B2939696.png)

4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

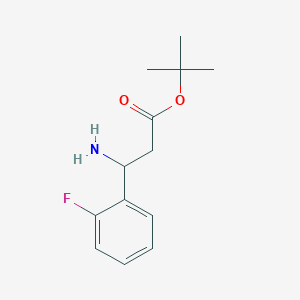

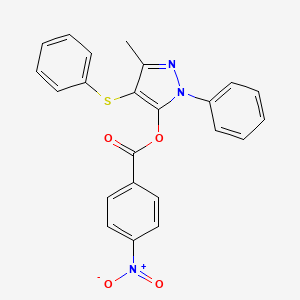

The compound “4-(4-Fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a complex organic molecule. It contains a benzimidazole ring fused with a 1,3,5-triazine ring . This structure is part of a larger class of compounds known as triazinobenzimidazoles .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . The process starts with a nucleophilic substitution reaction for arylglyoxal hydrates . This is followed by a heterocyclization reaction with 1-(1H-benzimidazol-2-yl)guanidine . The exact synthesis process for “this compound” might vary, but it’s likely to follow a similar pathway .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzimidazole ring fused with a 1,3,5-triazine ring . The 3,4-dihydro form was found to predominate in DMSO solutions . More detailed structural analysis would require advanced techniques like NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The synthesis process involves several reaction steps, including nucleophilic substitution and heterocyclization . Further analysis of its reactivity would require detailed study.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Applications

Antimicrobial Activities : A study by Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-Triazole derivatives, suggesting potential applications of triazine-based compounds in combating microbial infections Bektaş et al., 2007.

Antiproliferative Activity : Research by Hranjec et al. (2012) focused on the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles and their antiproliferative activity, indicating the compound's potential in cancer research Hranjec et al., 2012.

Antitumor and DNA Interaction Studies

- Antitumor Activity and DNA Interaction : A study by Singla et al. (2016) revealed the antitumor efficacy of triazine-benzimidazoles, including dihydrofolate reductase inhibition and DNA intercalation, highlighting the compound's potential in cancer therapy Singla et al., 2016.

Electronic and Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Research on bipolar triphenylamine-benzimidazole derivatives by Ge et al. (2008) for use in phosphorescent OLEDs demonstrates the compound's utility in advanced material science, particularly in the development of efficient single-layer OLEDs Ge et al., 2008.

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5/c16-10-7-5-9(6-8-10)13-19-14(17)20-15-18-11-3-1-2-4-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUNIZJNDXHOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2939616.png)

![6-(2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2939621.png)

![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

![N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2939627.png)

![12-(4-chlorophenyl)-4-methyl-2-oxo-N-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2939628.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)